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Compound of Interest

Compound Name: SR7826

Cat. No.: B610979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

SR7826 is a potent and selective inhibitor of LIM kinase 1 (LIMK1), a key regulator of actin

cytoskeletal dynamics. Its development has provided a valuable chemical tool for investigating

the cellular functions of LIMK1 and a promising scaffold for the design of therapeutic agents

targeting diseases associated with aberrant actin dynamics, such as cancer and

neurodegenerative disorders. This technical guide provides an in-depth analysis of the

structure-activity relationship (SAR) of SR7826, detailing the quantitative data, experimental

methodologies, and the underlying signaling pathways.

Core Structure and Pharmacophore
SR7826 belongs to the class of bis-aryl urea-derived LIMK inhibitors.[1] The core structure

consists of a central urea moiety linking two aryl rings. Docking studies suggest that this

scaffold occupies the ATP-binding pocket of LIMK1. The urea group forms crucial hydrogen

bonds with the hinge region of the kinase, a common feature for many kinase inhibitors. The

two aryl rings occupy adjacent hydrophobic pockets, and their substitutions significantly

influence the potency and selectivity of the inhibitor.

Structure-Activity Relationship (SAR) Analysis
The following tables summarize the quantitative data for SR7826 and its analogs, highlighting

the key structural modifications that influence its inhibitory activity against LIMK1 and its
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selectivity against other kinases, such as ROCK-I and ROCK-II.[1] SR7826 is also identified as

compound 18b in the cited research.[1]

Table 1: Impact of Substitutions on the Terminal Phenyl
Ring

Compound R
LIMK1 IC50
(nM)

ROCK-I IC50
(nM)

ROCK-II IC50
(nM)

18a H 120 >10000 >10000

18b (SR7826) Cl 43 >10000 6565

18c Br 55 >10000 >10000

18d I 78 >10000 >10000

18e OCH3 65 >10000 >10000

18f CH3 52 >10000 >10000

Data sourced from Yin et al., 2015.[1]

Key Observation: Introduction of a substituent at the 4-position of the terminal phenyl ring

generally improves LIMK1 inhibitory activity compared to the unsubstituted analog (18a). A

chloro substituent (as in SR7826) provides a good balance of potency and selectivity.

Table 2: Impact of Substitutions on the Central Phenyl
Ring

Compound R'
LIMK1 IC50
(nM)

ROCK-I IC50
(nM)

ROCK-II IC50
(nM)

7g H 62 2890 1608

7j CF3 60 1560 976

Data sourced from Yin et al., 2015.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4349585/
https://www.benchchem.com/product/b610979?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4349585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4349585/
https://www.benchchem.com/product/b610979?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4349585/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Observation: Substitution on the central phenyl ring can modulate both potency and

selectivity. A trifluoromethyl group at the ortho-position to the urea linkage (7j) maintains LIMK1

potency but shows reduced selectivity against ROCK kinases compared to the unsubstituted

analog (7g).

Table 3: Impact of N-Alkylation of the Urea
Compound R''

LIMK1 IC50
(nM)

ROCK-I IC50
(nM)

ROCK-II IC50
(nM)

18b (SR7826) H 43 >10000 6565

18k CH3 25 >10000 >10000

18n C2H5 38 >10000 >10000

Data sourced from Yin et al., 2015.[1]

Key Observation: N-alkylation of the urea nitrogen attached to the terminal phenyl ring is well-

tolerated and can even enhance LIMK1 inhibitory activity, as seen with the methyl-substituted

analog (18k). This modification can also improve pharmacokinetic properties.

Signaling Pathway of LIMK1 Inhibition by SR7826
SR7826 exerts its cellular effects by inhibiting the kinase activity of LIMK1. This, in turn,

prevents the phosphorylation of its primary substrate, cofilin, at Serine 3. Dephosphorylated

(active) cofilin promotes the depolymerization and severing of actin filaments, leading to a

dynamic actin cytoskeleton. By inhibiting LIMK1, SR7826 maintains cofilin in its active state,

thereby disrupting the stability of actin filaments. This mechanism underlies the observed

effects of SR7826 on cell migration, invasion, and neurite outgrowth.
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LIMK1 signaling pathway and the inhibitory action of SR7826.

Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of SR7826 are

provided below.
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LIMK1 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by

LIMK1.

Workflow:

1. Prepare Reaction Mix:
- Recombinant LIMK1

- Substrate (e.g., Cofilin)
- ATP

- Assay Buffer

2. Add SR7826 or
Vehicle (DMSO) 3. Incubate at 30°C 4. Quantify Phosphorylation

(e.g., ADP-Glo, Western Blot) 5. Calculate IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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